molecular formula C19H20N2O5S B2774012 ethyl 2-(3-nitrobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 420090-13-7

ethyl 2-(3-nitrobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B2774012
CAS No.: 420090-13-7
M. Wt: 388.44
InChI Key: WGYXOUSGGAWPJE-UHFFFAOYSA-N
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Description

Ethyl 2-(3-nitrobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C19H20N2O5S and its molecular weight is 388.44. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 2-[(3-nitrobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-2-26-19(23)16-14-9-4-3-5-10-15(14)27-18(16)20-17(22)12-7-6-8-13(11-12)21(24)25/h6-8,11H,2-5,9-10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYXOUSGGAWPJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It is known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes. The specific interactions and resulting changes would depend on the exact nature of the biological target and the structure of the thiophene derivative.

Biochemical Pathways

Given the broad range of pharmacological properties exhibited by thiophene derivatives, it can be inferred that this compound may affect multiple biochemical pathways. The exact pathways and their downstream effects would depend on the specific biological targets of the compound.

Result of Action

Given the pharmacological properties associated with thiophene derivatives, it can be inferred that this compound may have a range of effects at the molecular and cellular level. These effects would depend on the specific biological targets of the compound and the nature of its interactions with these targets.

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets. .

Biological Activity

Ethyl 2-(3-nitrobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a synthetic compound notable for its potential biological activities. This article provides an overview of its chemical properties, synthesis methods, and biological activities based on existing literature.

  • Molecular Formula : C19H20N2O5S
  • Molecular Weight : 388.44 g/mol
  • CAS Number : 331819-60-4
  • Solubility : Soluble in methanol and ethanol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thiophene Ring : This can be achieved through the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
  • Cyclization : The cycloheptane ring is formed through cyclization reactions using various agents.
  • Substitution Reactions : The introduction of the nitrobenzamido group is performed through amide coupling reactions.

Biological Activity

This compound exhibits several biological activities that are of interest in medicinal chemistry:

Antitumor Activity

Research has indicated that compounds with similar structures exhibit significant antitumor properties. The presence of the nitro group is believed to enhance the compound's ability to interact with cellular targets involved in tumor growth.

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Compounds with similar thiophene structures have been shown to inhibit specific enzymes that are crucial for cancer cell proliferation.
  • Receptor Interaction : The nitrobenzamido moiety may facilitate binding to various receptors involved in signaling pathways related to cell growth and apoptosis.

Study 1: Anticancer Properties

In a study published in the Journal of Medicinal Chemistry, researchers explored the anticancer activity of thiophene derivatives. This compound was tested against several cancer cell lines. The results showed a dose-dependent inhibition of cell viability, with IC50 values indicating potent activity against breast and colon cancer cells .

Study 2: Enzyme Interaction

Another study focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The compound demonstrated significant inhibitory effects on enzymes such as topoisomerase and cyclooxygenase (COX), which are critical in cancer progression and inflammation .

Summary Table of Biological Activities

Activity TypeObservationsReference
AntitumorSignificant inhibition of cancer cell growth
Enzyme InhibitionInhibition of topoisomerase and COX
Receptor BindingPotential interactions with growth factor receptors

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl 2-(3-nitrobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate?

  • Methodology : The compound is typically synthesized via acylation of the amino precursor (e.g., ethyl 2-amino-cycloheptathiophene-3-carboxylate) using 3-nitrobenzoyl chloride. Key steps include:

  • Reaction conditions : Ice-cold triethylamine (TEA) as a base in anhydrous dichloromethane (DCM) under nitrogen .
  • Workup : Precipitation in ice/water followed by recrystallization from ethanol yields the product (purity >95%) .
  • Yield optimization : Extended reaction times (2–4 hours) and stoichiometric excess of acyl chloride (1.2–1.5 equiv) improve yields to 64–100% .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

  • 1H/13C NMR : Key signals include the ethyl ester (δ 1.30–1.40 ppm for CH3, 4.35 ppm for CH2), cycloheptane protons (δ 1.50–3.10 ppm), and aromatic protons from the nitrobenzamide group (δ 7.20–8.25 ppm) .
  • X-ray crystallography : Used to resolve regioselectivity and confirm the cycloheptane chair conformation (r.m.s. deviation <0.23 Å) and intramolecular hydrogen bonding (O–H⋯N, S(6) motif) .

Q. What are the standard biological assays for preliminary activity screening?

  • Antiviral assays : Dose-dependent inhibition of influenza polymerase subunits (e.g., PA-PB1 interaction) using luciferase reporter systems .
  • Antimicrobial tests : Disk diffusion or microbroth dilution against Gram-positive/negative strains (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can regioselectivity challenges during acylation be mitigated?

  • Strategies :

  • Use protecting groups (e.g., Boc) for competing nucleophilic sites .
  • Adjust solvent polarity (e.g., DMF for polar intermediates, DCM for nonpolar) to control reaction kinetics .
  • Monitor progress via TLC/HPLC to isolate intermediates and reduce side products .

Q. What approaches resolve discrepancies between computational and experimental bioactivity data?

  • Case study : If molecular docking predicts high binding affinity but assays show low activity:

  • Validate solvent-accessible surface area (SASA) in simulations to account for solvation effects .
  • Reassess assay conditions (e.g., cell permeability, serum protein interference) .
    • Example : Ethyl 2-(3-nitrobenzamido) derivatives showed lower experimental IC50 (5 µM) than computational predictions (2 µM) due to metabolic instability in vitro .

Q. How do structural modifications influence biological activity?

  • SAR table :

Substituent (R)Bioactivity (IC50, Influenza)Key Feature
3-Nitrobenzamido (target)7.2 µMHigh solubility
2-Fluorobenzamido 12.5 µMEnhanced lipophilicity
4-Methoxybenzamido >50 µMReduced binding affinity
  • Trend : Electron-withdrawing groups (e.g., NO2) improve target binding vs. electron-donating groups (e.g., OCH3) .

Q. What methods address low yields in multi-step syntheses?

  • Optimization strategies :

  • Catalyst screening : Pd/C-Cu for Sonogashira couplings (yield: 56–74%) .
  • Microwave-assisted synthesis : Reduces reaction time from 12 hours to 2 hours for amidation steps .
  • Purification : Flash chromatography (cyclohexane/EtOAc gradients) to isolate high-purity intermediates .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data across studies?

  • Potential causes :

  • Assay variability : Differences in cell lines (e.g., MDCK vs. HEK293) affect viral replication rates .
  • Compound purity : HPLC purity <95% may introduce false negatives .
    • Resolution : Cross-validate using orthogonal assays (e.g., SPR for binding affinity, in vivo models for efficacy) .

Q. Why do crystallographic data sometimes show structural deviations?

  • Example : Two independent molecules in the asymmetric unit (r.m.s. deviation: 0.2345 Å vs. 0.2302 Å) due to crystal packing effects .
  • Solution : Use DFT calculations to compare experimental and optimized geometries, adjusting for lattice strain .

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